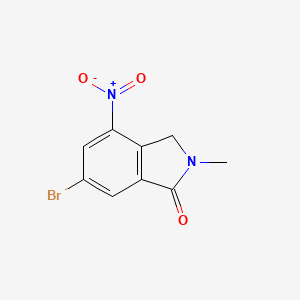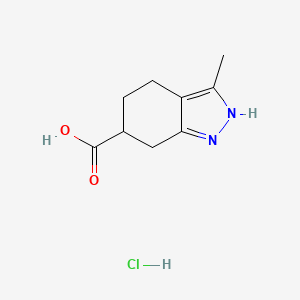![molecular formula C7H11NO2 B13519649 2-Nitrobicyclo[2.2.1]heptane](/img/structure/B13519649.png)
2-Nitrobicyclo[2.2.1]heptane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Nitrobicyclo[221]heptane is an organic compound belonging to the class of bicyclic compounds It is characterized by a bicyclo[221]heptane skeleton with a nitro group attached to one of the carbon atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Nitrobicyclo[2.2.1]heptane typically involves the Diels-Alder reaction between 2-nitropropene and cyclopentadiene. This reaction yields a mixture of isomeric nitrobicyclo[2.2.1]heptenes, which can be separated and further processed. The reaction conditions often include the use of solvents like methanol and catalysts to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques, can be applied to scale up the production of this compound.
Analyse Chemischer Reaktionen
Types of Reactions
2-Nitrobicyclo[2.2.1]heptane undergoes various chemical reactions, including:
Oxidation: The nitro group can be oxidized to form nitro derivatives.
Reduction: Reduction of the nitro group can yield amine derivatives.
Substitution: The nitro group can participate in substitution reactions with electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate and hydrogen peroxide.
Reducing agents: Such as sodium borohydride and lithium aluminum hydride.
Electrophiles: Such as bromine and mercury trifluoroacetate.
Major Products
The major products formed from these reactions include various nitro, amine, and substituted derivatives of bicyclo[2.2.1]heptane .
Wissenschaftliche Forschungsanwendungen
2-Nitrobicyclo[2.2.1]heptane has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other complex organic molecules.
Medicine: Its derivatives have potential antiviral activity against certain viruses.
Wirkmechanismus
The mechanism of action of 2-Nitrobicyclo[2.2.1]heptane involves its interaction with molecular targets through its nitro group. The nitro group can undergo redox reactions, leading to the generation of reactive oxygen species. These species can cause oxidative stress and damage to cellular components, including DNA . The compound’s structural features also allow it to participate in various chemical reactions, contributing to its biological and chemical effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Methylbicyclo[2.2.1]heptane: A methyl-substituted derivative of bicyclo[2.2.1]heptane.
Bicyclo[2.2.1]heptane derivatives: Various derivatives containing different functional groups, such as aza nitrogen atoms and additional nitro groups.
Uniqueness
2-Nitrobicyclo[2.2.1]heptane is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and potential applications in high-energy materials and biological research. Its structural stability and ability to undergo various chemical transformations make it a valuable compound in synthetic chemistry and industrial applications.
Eigenschaften
Molekularformel |
C7H11NO2 |
|---|---|
Molekulargewicht |
141.17 g/mol |
IUPAC-Name |
2-nitrobicyclo[2.2.1]heptane |
InChI |
InChI=1S/C7H11NO2/c9-8(10)7-4-5-1-2-6(7)3-5/h5-7H,1-4H2 |
InChI-Schlüssel |
CXLHGMQQYZDPLY-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2CC1CC2[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-Methyl-1-[2-(1-pyrrolidinyl)ethyl]-1H-pyrazol-4-amine](/img/structure/B13519571.png)
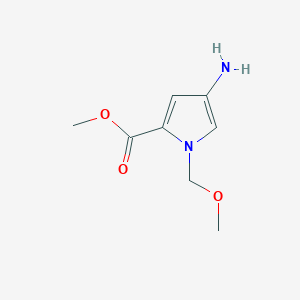
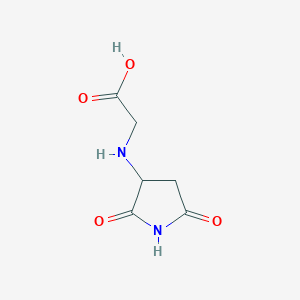

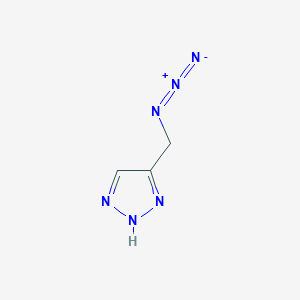
![2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)adamantane-1-carboxylicacid](/img/structure/B13519607.png)


![rac-N-[(1r,4r)-4-(aminomethyl)cyclohexyl]-1-(1H-1,2,3,4-tetrazol-1-yl)cyclohexane-1-carboxamide hydrochloride, trans](/img/structure/B13519625.png)
